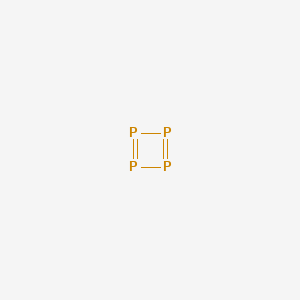

Tetraphosphete

Description

Phylogenetic Distribution of Tetraphosphate Metabolic Pathways

Tetraphosphate metabolism exhibits broad phylogenetic distribution, primarily within bacterial lineages, though homologs of key enzymes also occur in archaea and eukaryotic organelles. The RelA/SpoT Homologue (RSH) family, responsible for synthesizing and hydrolyzing (p)ppGpp, is conserved in Proteobacteria (e.g., Escherichia coli), Firmicutes (e.g., Bacillus subtilis), and Actinobacteria. In E. coli, the bifunctional SpoT protein regulates (p)ppGpp levels during carbon, phosphate, and fatty acid starvation, while RelA specializes in amino acid starvation responses. Notably, plant chloroplasts harbor SpoT homologs, likely acquired via endosymbiotic gene transfer from cyanobacterial ancestors.

Beyond the RSH family, Ap4A hydrolases such as ApaH in Pseudomonas fluorescens and polyphosphatases like CthTTM in Clostridium thermocellum further illustrate the diversity of tetraphosphate metabolic enzymes. For instance, ApaH modulates biofilm formation by regulating Ap4A levels and guanosine triphosphate (GTP) pools, while CthTTM hydrolyzes guanosine 5′-tetraphosphate into GTP and inorganic phosphate. These enzymes are enriched in Gram-negative bacteria but show sporadic distribution in Gram-positive lineages, suggesting niche-specific evolutionary pressures.

Horizontal Gene Transfer Events in Tetraphosphate-Related Enzymes

Horizontal gene transfer (HGT) has played a pivotal role in disseminating tetraphosphate metabolic pathways across microbial lineages. The RSH gene family, for example, exhibits evidence of transfer between Proteobacteria and Cyanobacteria, with subsequent vertical inheritance in algal and plant chloroplasts. The spoT gene in E. coli shares structural homology with cyanobacterial homologs, implying an ancient transfer event preceding the diversification of photosynthetic eukaryotes. Similarly, the apaH gene in P. fluorescens shares codon usage biases with Gamma-proteobacterial taxa, indicative of recent HGT.

A notable case involves the TGS domain of SpoT, which interacts with acyl carrier proteins (ACPs) to sense fatty acid starvation. This domain is phylogenetically widespread in Actinobacteria and Firmicutes but absent in Archaea, suggesting lateral transfer from bacterial donors to early eukaryotic lineages. Additionally, the cthTTM gene in C. thermocellum clusters phylogenetically with Firmicute homologs, yet its promoter regions share regulatory motifs with Bacteroidetes, hinting at interspecies regulatory network exchanges.

Coevolution of Tetraphosphate Signaling Systems with Cellular Stress Response Mechanisms

Tetraphosphate signaling systems have coevolved with stress response networks to optimize survival under fluctuating conditions. In E. coli, (p)ppGpp directly binds RNA polymerase, downregulating ribosomal RNA synthesis during amino acid starvation while upregulating amino acid biosynthesis genes. This dual regulation arises from two distinct (p)ppGpp binding sites on RNA polymerase: Site 1 (ω subunit-dependent) and Site 2 (DksA-dependent). The coexistence of these sites in Proteobacteria suggests incremental evolutionary refinement to balance growth and stress tolerance.

In P. fluorescens, Ap4A metabolism intersects with cyclic di-GMP (c-di-GMP) signaling to regulate biofilm formation. Ap4A accumulation in apaH mutants elevates GTP pools, stimulating c-di-GMP synthesis via guanylate cyclases and enhancing adhesion through LapA localization. This coupling of nucleotide second messengers underscores the evolutionary integration of tetraphosphate metabolism with surface colonization strategies.

Furthermore, SpoT’s hydrolase activity in E. coli is activated by Rsd, a regulatory protein that binds the TGS domain under phosphate-replete conditions. This interaction prevents (p)ppGpp overaccumulation, illustrating kinetic proofreading mechanisms that evolved to fine-tune stress signaling fidelity. Similarly, B. subtilis employs (p)ppGpp to inhibit IMP dehydrogenase (IMPDH), redirecting guanine nucleotides toward alarmone synthesis during oxidative stress. These examples highlight the modular yet interconnected evolution of tetraphosphate networks across bacterial taxa.

Propriétés

Numéro CAS |

10544-46-4 |

|---|---|

Formule moléculaire |

P4 |

Poids moléculaire |

123.8950480 g/mol |

Nom IUPAC |

tetraphosphete |

InChI |

InChI=1S/P4/c1-2-4-3-1 |

Clé InChI |

CHEITVQUCPLIBM-UHFFFAOYSA-N |

SMILES canonique |

P1=PP=P1 |

Origine du produit |

United States |

Méthodes De Préparation

Cyclic Trimetaphosphate-Mediated Synthesis

A foundational approach for nucleoside-5'-O-tetraphosphate synthesis utilizes trimetaphosphate as a cost-effective starting material. The protocol involves sequential activation and coupling reactions:

Activation Phase :

Trimetaphosphate's tri(tetrabutylammonium) salt reacts with mesitylenesulfonyl chloride (MsCl) and N-methylimidazole in anhydrous DMF. This generates an activated cyclic trimetaphosphate intermediate through sulfonylation of the phosphate oxygen atoms.Nucleophilic Displacement :

Tetrabutylammonium salts of nucleoside monophosphates (NMPs) attack the activated trimetaphosphate at the 5'-oxygen position. The reaction proceeds via a tandem phosphorylation mechanism, where three phosphate groups transfer sequentially to the NMP.Workup and Purification :

Quenching with ammonium bicarbonate buffer followed by reverse-phase HPLC yields nucleoside tetraphosphates (NTP₄) in 84-86% purity. This method demonstrates broad substrate compatibility across adenosine, guanosine, cytidine, and uridine derivatives.

Key Advantages :

- Avoids hazardous phosphorus oxychloride

- Uses stable, commercially available reagents

- Achieves near-quantitative yields through controlled stepwise phosphorylation

Microwave-Accelerated Prodrug Synthesis

Recent advances employ microwave irradiation to enhance reaction kinetics for triphosphate prodrugs. A representative protocol for purine/pyrimidine derivatives involves:

Reaction Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF/DMA | >90% conversion |

| Temperature | 40°C | Solubility ↑ |

| Equivalents of 2a | 2.0 eq | Side products ↓ |

| Irradiation Time | 6 h (MW) | vs 16 h (conv.) |

The process couples ADP with phosphoramidite 2a under microwave conditions, reducing reaction time by 62.5% while maintaining 88% conversion efficiency. Critical to success is the use of aprotic polar solvents that solubilize both nucleotide and phosphoramidite reactants.

Mechanistic Insights :

Microwave energy selectively heats polar intermediates, accelerating the rate-determining SN2 displacement at the phosphorus center. This non-thermal effect prevents decomposition of acid-labile nucleotides observed in conventional heating above 50°C.

H-Phosphonate Coupling Strategies

For lipophilic prodrugs like δ-(AB-C4; alkyl-C18)-d4T4P, an H-phosphonate route enables precise control over phosphate chain elongation:

Precursor Synthesis :

Stepwise Assembly :

d4TTP + H-phosphonate → δ-masked tetraphosphate (85% purity)Deprotection Challenges :

Fluorenylmethyl (Fm) groups require careful basic hydrolysis (triethylamine, 24h) to avoid δ-P-O bond cleavage. Yields for final deprotected d4T4P remain modest (19%) due to competing hydrolysis pathways.

Critical Observations :

- Steric bulk of C18 alkyl chains improves membrane permeability but complicates purification

- δ-Phosphonate modification enhances metabolic stability against phosphatases

Comparative Analysis of Methodologies

Table 1: Synthesis Method Performance Metrics

The trimetaphosphate method excels in yield and reproducibility but cannot install protective groups for prodrug development. Microwave synthesis bridges this gap through rapid, high-efficiency couplings suitable for analog libraries. However, industrial adoption remains limited by microwave reactor costs.

Analyse Des Réactions Chimiques

Types of Reactions

Tetraphosphete undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: Tetraphosphete can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.

Reduction: Reduction of tetraphosphete can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as ether or THF.

Substitution: Substitution reactions involving tetraphosphete often require nucleophiles such as amines or alcohols. The reaction conditions, including temperature and solvent, are optimized to achieve high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetraphosphete may yield phosphoric acid derivatives, while reduction can produce phosphine compounds. Substitution reactions can lead to the formation of various organophosphorus compounds.

Applications De Recherche Scientifique

Tetraphosphete has a wide range of scientific research applications, making it a valuable compound in multiple fields.

Chemistry

In chemistry, tetraphosphete is used as a reagent in various organic synthesis reactions. Its unique reactivity allows for the formation of complex phosphorus-containing compounds, which are important in the development of new materials and catalysts.

Biology

In biological research, tetraphosphete is studied for its potential role in cellular processes. It is used in the synthesis of nucleotide analogs, which are important tools for studying DNA and RNA synthesis and function.

Medicine

Tetraphosphete has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a promising candidate for drug design and delivery.

Industry

In industry, tetraphosphete is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including the manufacture of high-performance materials.

Mécanisme D'action

The mechanism of action of tetraphosphete involves its interaction with specific molecular targets and pathways. In biological systems, tetraphosphete can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for regulating cellular processes such as signal transduction, energy metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Electronic Properties

Key Findings :

- Reactivity : Tetraphosphete’s charge polarization enables unique reactivity in forming coordination complexes, unlike the more covalent P₄S₃ or ionic E450 .

- Thermal Stability: Inorganic phosphates (e.g., E450) exhibit superior thermal stability compared to organic derivatives like tetraphosphete or trimethyl phosphate .

Key Insights :

- Coordination Chemistry: Tetraphosphete’s amino groups facilitate chelation with transition metals (e.g., Ni, Pd), akin to tridentate ligands like 2,6-bis[(di-t-butylphosphino)methyl]phenyl .

- Environmental Impact: Organophosphates (e.g., trimethyl phosphate) face regulatory scrutiny due to toxicity, whereas inorganic phosphates like E450 are GRAS (Generally Recognized as Safe) .

Spectroscopic and Crystallographic Data

Table 3: Analytical Characterization

Notable Trends:

- Tetraphosphete’s ³¹P NMR shifts are distinct from those of P₄S₃ or phosphate esters, reflecting its hybrid P-C/N bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.